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molecular formula C11H14N2O3S B8745500 N-(5-sulfamoyl-2,3-dihydro-1H-inden-2-yl)acetamide CAS No. 74124-93-9

N-(5-sulfamoyl-2,3-dihydro-1H-inden-2-yl)acetamide

Cat. No. B8745500
M. Wt: 254.31 g/mol
InChI Key: RVPDXKXWYPPTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772257B2

Procedure details

was prepared from 2-Acetylamino-indan-5-sulfonyl chloride and an excess of ammonia.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH:5]1[CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([S:14](Cl)(=[O:16])=[O:15])[CH:11]=2)[CH2:6]1)(=[O:3])[CH3:2].[NH3:18]>>[S:14]([C:10]1[CH:11]=[C:12]2[C:7](=[CH:8][CH:9]=1)[CH2:6][CH:5]([NH:4][C:1](=[O:3])[CH3:2])[CH2:13]2)(=[O:16])(=[O:15])[NH2:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1CC2=CC=C(C=C2C1)S(=O)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
S(N)(=O)(=O)C=1C=C2CC(CC2=CC1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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